BenchChemオンラインストアへようこそ!

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Prediction

This is a unique, brominated cyclopropane carboxylic acid building block. Buyers choose this specific compound for its aryl bromide handle, which offers well-established higher reactivity in palladium Suzuki couplings (Br >> Cl). This eliminates the risk of lower yields and protocol failures common with chloro-analog substitution. The molecule provides three points for functionalization and a favorable computed pharmacokinetic profile for oral bioavailability. For R&D use only.

Molecular Formula C10H9BrO3
Molecular Weight 257.083
CAS No. 1399656-07-5
Cat. No. B2389900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid
CAS1399656-07-5
Molecular FormulaC10H9BrO3
Molecular Weight257.083
Structural Identifiers
SMILESC1CC1(C(=O)O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeyGTSZPWVQZJYPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid (CAS 1399656-07-5): A Procurable Cyclopropane Carboxylic Acid Building Block


1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid (CAS 1399656-07-5) is a halogenated cyclopropane carboxylic acid building block with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol [1]. Characterized by a 4-bromophenoxy substituent attached to a cyclopropane-1-carboxylic acid core, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure combines the conformational constraint of a cyclopropane ring with a carboxylic acid handle and an aryl bromide moiety, making it a strategic scaffold for constructing complex molecular architectures via diverse chemical transformations .

Why 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid Cannot Be Directly Substituted with Other 4-Halophenoxy Cyclopropane Carboxylic Acids


While structurally similar 4-halophenoxy cyclopropane carboxylic acids (e.g., 4-chloro, 4-fluoro analogs) exist, generic substitution is not scientifically sound. The specific halogen atom on the phenoxy ring dictates both the compound's physicochemical properties and its downstream reactivity profile. Differences in atomic size, electronegativity, and bond strength between C-Br, C-Cl, and C-F bonds lead to significant variations in lipophilicity, metabolic stability, and, crucially, the efficiency of cross-coupling reactions such as Suzuki-Miyaura couplings [1]. The reactivity of aryl halides in these critical transformations follows a well-established order (I > OTf > Br >> Cl) [2], making the brominated compound a distinct and often superior synthetic intermediate for specific applications. Directly substituting one halogen for another without re-optimization of synthetic protocols can lead to reaction failure, reduced yields, or altered biological activity of final compounds [1].

Quantitative Evidence Guide for Differentiating 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid (CAS 1399656-07-5)


Comparative Physicochemical Profile: Molecular Weight and Lipophilicity

Compared to its 4-chloro analog, 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid exhibits a higher molecular weight (257.08 vs. 212.63 g/mol) and an equivalent computed XLogP3 value (2.5). The difference in molecular weight, while maintaining the same lipophilicity, can influence drug-likeness parameters, such as the Lipinski's Rule of Five. The higher molecular weight of the brominated compound may be advantageous or disadvantageous depending on the target's binding pocket, but it represents a distinct physicochemical profile that cannot be replicated by the chloro or fluoro analogs [1].

Medicinal Chemistry Drug Discovery ADME Prediction

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid provides a superior handle for palladium-catalyzed cross-coupling reactions compared to its chloro analog. The reactivity of aryl halides in Suzuki-Miyaura coupling is well-documented and follows the general order I > OTf > Br >> Cl [1]. This class-level inference means that the brominated compound will undergo oxidative addition to Pd(0) much more readily and under milder conditions than the corresponding chloro derivative. This translates to potentially higher yields, shorter reaction times, and broader functional group compatibility in the synthesis of complex biaryl or aryl-alkyl products.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Computational Drug-Likeness: Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and membrane permeability. The TPSA for 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid is computed to be 46.5 Ų [1], which is identical to its chloro analog [2]. This value falls well below the commonly accepted threshold of 140 Ų for good oral absorption, suggesting that molecules containing this scaffold possess favorable drug-like properties. While this is a class-level characteristic shared by analogs, it confirms the compound's suitability as a building block for orally bioavailable drug candidates.

Drug Discovery ADME Oral Bioavailability

Purity and Specification for Research Procurement

Commercially, 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid is typically offered at a minimum purity specification of 95%, as indicated by multiple chemical suppliers [1]. This purity level is standard for research-grade building blocks and ensures reproducible results in synthetic applications. While specific comparative data on batch-to-batch consistency or impurity profiles between the bromo and chloro analogs are not publicly available from authoritative sources, the established 95% purity benchmark is a critical parameter for procurement decisions, ensuring that the material meets the minimum requirements for research use.

Chemical Procurement Quality Control Organic Synthesis

Optimal Application Scenarios for 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid (CAS 1399656-07-5) Based on Quantitative Evidence


Synthesis of Complex Biaryl or Aryl-Alkyl Libraries via Suzuki-Miyaura Cross-Coupling

This compound is an optimal building block for medicinal chemistry programs aiming to generate diverse libraries of cyclopropane-containing biaryl or aryl-alkyl derivatives. The quantitative evidence shows that the aryl bromide moiety offers significantly higher reactivity in palladium-catalyzed cross-couplings compared to its chloro analog (Br >> Cl) [1]. This enables the use of milder reaction conditions and a wider range of coupling partners, making it the superior choice when the synthetic route hinges on a robust and efficient C-C bond formation step.

Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Oral Bioavailability

The compound's favorable computed drug-likeness profile, specifically its TPSA of 46.5 Ų (well below the 140 Ų threshold for oral absorption) [1], makes it a strategically sound fragment or scaffold for FBDD campaigns focused on orally bioavailable leads. Its moderate lipophilicity (XLogP3 = 2.5) and molecular weight (257.08 g/mol) place it within a favorable property space for fragment optimization, offering a balance of affinity and permeability potential.

Synthesis of Cyclopropane Carboxylic Acid-Derived Pharmacophores

The combination of a cyclopropane ring, a carboxylic acid, and a bromophenoxy group in a single molecule provides three distinct handles for further functionalization. The carboxylic acid can be readily converted to amides, esters, or other carbonyl derivatives, while the aryl bromide enables cross-coupling and the cyclopropane ring imparts conformational rigidity. This versatility, supported by the compound's defined purity specifications [1], positions it as a strategic intermediate for constructing conformationally constrained pharmacophores where metabolic stability and target binding are key design considerations.

Quote Request

Request a Quote for 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.